4-Bromotoluene (Methyl D3)

Description

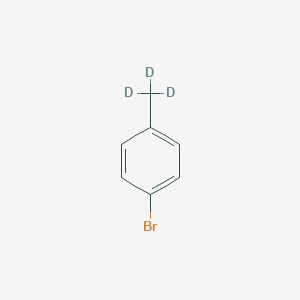

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304707 | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22328-44-5 | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromotoluene (Methyl D3): Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the strategic use of isotopically labeled compounds is paramount for achieving precision and accuracy. Among these, 4-Bromotoluene (Methyl D3) (1-bromo-4-(trideuteriomethyl)benzene) emerges as a versatile tool with significant applications in synthetic chemistry and analytical sciences. The incorporation of a deuterium-labeled methyl group onto the 4-bromotoluene scaffold provides a unique molecular tag, enabling its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromotoluene (Methyl D3), delves into its core applications, and presents detailed experimental protocols to facilitate its effective use in the laboratory.

Physicochemical Properties

4-Bromotoluene (Methyl D3) is a deuterated analog of 4-bromotoluene, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart, a key feature for its application as an internal standard.[1]

Table 1: Physicochemical Properties of 4-Bromotoluene (Methyl D3) and 4-Bromotoluene

| Property | 4-Bromotoluene (Methyl D3) | 4-Bromotoluene |

| Molecular Formula | C₇H₄D₃Br | C₇H₇Br |

| Molecular Weight | 174.05 g/mol [1] | 171.03 g/mol |

| CAS Number | 22328-44-5[1] | 106-38-7 |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 28.5 °C | 28.5 °C |

| Boiling Point | 184.5 °C | 184.5 °C |

| Solubility | Insoluble in water; soluble in ethanol, ether | Insoluble in water; soluble in ethanol, ether |

Note: Some physical properties for the deuterated compound are extrapolated from the non-deuterated form due to limited specific data.

Core Applications

The utility of 4-Bromotoluene (Methyl D3) spans several key areas of chemical and pharmaceutical research, primarily leveraging its isotopic label and its reactive aryl bromide moiety.

Internal Standard in Mass Spectrometry

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS) assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The near-identical physicochemical properties of a deuterated standard to its analyte ensure co-elution during chromatography and similar ionization behavior, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] 4-Bromotoluene (Methyl D3) can serve as an ideal internal standard for the quantification of 4-bromotoluene or its metabolites in various matrices.

Workflow for using 4-Bromotoluene (Methyl D3) as an Internal Standard:

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromotoluene (Methyl D3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Bromotoluene (Methyl D3), a deuterated analog of 4-bromotoluene. The strategic incorporation of deuterium in place of hydrogen atoms in the methyl group offers a valuable tool for various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based quantification. This document details a robust synthetic pathway and the analytical techniques essential for verifying the successful synthesis and isotopic enrichment of the target compound.

Introduction and Significance

4-Bromotoluene (Methyl D3), also known as 1-bromo-4-(trideuteriomethyl)benzene, is a stable isotope-labeled compound where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties, making it an ideal tracer in various chemical and biological studies.

The primary utility of deuterated compounds lies in the kinetic isotope effect (KIE), where the heavier deuterium atom can lead to slower reaction rates for processes involving C-H bond cleavage. This phenomenon is instrumental in studying reaction mechanisms. Furthermore, the distinct mass of deuterated compounds allows for their use as internal standards in quantitative mass spectrometry, enabling precise and accurate measurements of their non-deuterated counterparts in complex matrices.

Synthetic Strategy and Rationale

The synthesis of 4-Bromotoluene (Methyl D3) is most effectively achieved through a two-step process commencing with a commercially available deuterated precursor, p-toluidine-d3 (methyl-d3). This strategy ensures the selective incorporation of deuterium at the desired methyl position. The subsequent conversion of the amino group to a bromo group is accomplished via the well-established Sandmeyer reaction.

Caption: Synthetic workflow for 4-Bromotoluene (Methyl D3).

This synthetic route is advantageous due to the high efficiency and selectivity of each step. The diazotization of aromatic amines and their subsequent conversion to aryl halides via the Sandmeyer reaction are fundamental and well-documented transformations in organic synthesis. The choice of p-toluidine-d3 as the starting material directly installs the trideuteriomethyl group, avoiding potentially complex and less selective deuteration methods on the final product.

Step 1: Diazotization of p-Toluidine (Methyl D3)

The initial step involves the conversion of the primary aromatic amine, p-toluidine-d3, into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution using sodium nitrite. The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.

Causality Behind Experimental Choices:

-

Low Temperature: The diazonium group is highly reactive and prone to decomposition, especially at elevated temperatures. Maintaining a temperature between 0 and 5 °C ensures the stability of the diazonium salt intermediate for the subsequent Sandmeyer reaction.

-

Acidic Medium: The presence of a strong acid, such as hydrobromic acid (HBr), is essential for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂). The acid also serves to protonate the aniline derivative, making it soluble in the aqueous medium.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction facilitates the replacement of the diazonium group with a bromine atom. This is achieved by treating the in-situ generated diazonium salt with a copper(I) bromide (CuBr) solution. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism[1].

Causality Behind Experimental Choices:

-

Copper(I) Bromide: Copper(I) acts as a catalyst in this reaction. It facilitates the single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and the evolution of nitrogen gas. The bromide from the CuBr then combines with the aryl radical to form the final product.

Experimental Protocols

Synthesis of p-Toluidine (Methyl D3)

A common method for the synthesis of p-toluidine-d3 involves the catalytic reduction of p-nitrotoluene using a deuterium source. For the purpose of this guide, we will consider the commercially available p-toluidine-d3 as the starting material. A general procedure for the reduction of p-nitrotoluene to p-toluidine using a palladium-carbon catalyst is provided for context. The deuterated equivalent would follow a similar pathway, employing a deuterium source during the reduction.

Exemplary Protocol for Reduction of p-Nitrotoluene: In a typical procedure, p-nitrotoluene is dissolved in a suitable solvent like methanol. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (or deuterium gas for the synthesis of the deuterated analog) and stirred at a controlled temperature and pressure until the reaction is complete[2]. The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield p-toluidine.

Synthesis of 4-Bromotoluene (Methyl D3)

The following protocol details the conversion of p-toluidine-d3 to 4-bromotoluene-d3 via the Sandmeyer reaction.

Step-by-Step Methodology:

-

Diazotization:

-

In a flask, dissolve p-toluidine-d3 in a solution of hydrobromic acid (HBr) and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

The reaction mixture will typically evolve nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for a specified period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium hydroxide solution to remove any phenolic byproducts, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to obtain pure 4-bromotoluene (Methyl D3).

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 4-Bromotoluene (Methyl D3). A combination of spectroscopic techniques is employed for this purpose.

Caption: Analytical workflow for the characterization of 4-Bromotoluene (Methyl D3).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound and determining the extent of deuteration. Both ¹H and ¹³C NMR are utilized.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Bromotoluene (Methyl D3) is expected to show a significant difference compared to its non-deuterated counterpart. The characteristic singlet corresponding to the methyl protons (typically around 2.3 ppm for 4-bromotoluene) will be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The integration of any residual methyl proton signal against the aromatic proton signals can be used to quantify the isotopic enrichment[3][4].

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the expected signals for the aromatic carbons. The carbon of the trideuteriomethyl group will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from that of a normal methyl group due to the isotope effect.

Table 1: Comparison of Expected NMR Data

| Nucleus | 4-Bromotoluene (Non-deuterated) | 4-Bromotoluene (Methyl D3) - Expected |

| ¹H NMR | ~7.4 ppm (d, 2H), ~7.1 ppm (d, 2H), ~2.3 ppm (s, 3H) | ~7.4 ppm (d, 2H), ~7.1 ppm (d, 2H), Absent or significantly reduced signal at ~2.3 ppm |

| ¹³C NMR | Aromatic signals, ~21 ppm (CH₃) | Aromatic signals, ~20.5 ppm (CD₃, multiplet) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the synthesized molecule and for assessing the isotopic distribution.

-

Molecular Ion Peak: The mass spectrum of 4-Bromotoluene (Methyl D3) will show a molecular ion peak at m/z corresponding to the mass of C₇H₄D₃Br. Due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity. For the deuterated compound, these peaks will be shifted by +3 mass units compared to the non-deuterated 4-bromotoluene.

-

Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the fully deuterated (d₃), partially deuterated (d₂, d₁), and non-deuterated (d₀) species can be used to calculate the isotopic purity of the sample[5].

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide further structural confirmation. A common fragmentation pathway for toluene derivatives is the loss of a hydrogen atom to form a stable tropylium ion. For 4-bromotoluene, the tropylium ion would be at m/z 91. In the case of 4-bromotoluene-d3, the corresponding fragment would be expected to show a different m/z value, reflecting the presence of deuterium atoms. The loss of the bromine atom is also a characteristic fragmentation.

Table 2: Expected Mass Spectrometry Data

| Parameter | 4-Bromotoluene (Non-deuterated) | 4-Bromotoluene (Methyl D3) |

| Molecular Formula | C₇H₇Br | C₇H₄D₃Br |

| Monoisotopic Mass | ~169.97 Da | ~172.99 Da[6] |

| Molecular Ion (M) | m/z ~170 (for ⁷⁹Br) and ~172 (for ⁸¹Br) | m/z ~173 (for ⁷⁹Br) and ~175 (for ⁸¹Br) |

Conclusion

The synthesis and characterization of 4-Bromotoluene (Methyl D3) are critical processes for providing researchers with a high-quality, isotopically labeled compound for a variety of applications. The synthetic route involving the Sandmeyer reaction of p-toluidine-d3 is a reliable and efficient method. Rigorous characterization by NMR and mass spectrometry is paramount to ensure the structural integrity and isotopic enrichment of the final product, thereby guaranteeing its suitability for demanding research applications in drug development and mechanistic studies.

References

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. 4-Bromotoluene(106-38-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Bromotoluene(106-38-7) 13C NMR [m.chemicalbook.com]

- 6. 4-Bromotoluene (Methyl D3) | C7H7Br | CID 11332751 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Constants and Applications of Deuterated 4-Bromotoluene

Introduction: The Significance of Deuterium in 4-Bromotoluene

4-Bromotoluene is a substituted aromatic compound used as a solvent and a critical intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[1][2] The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), creates deuterated isotopologues of 4-bromotoluene. These labeled compounds are chemically similar to their non-deuterated (protio) counterparts but possess distinct physical properties.[3]

This distinction is fundamental to their utility in modern research and development. The increased mass imparted by deuterium provides a powerful tool for a range of analytical and mechanistic studies. For instance, the significant mass difference makes deuterated compounds ideal internal standards for quantitative mass spectrometry (MS) assays, improving the accuracy and reproducibility of measurements.[4] Furthermore, the kinetic isotope effect—the change in reaction rate upon isotopic substitution—allows researchers to use deuterated compounds to elucidate complex chemical reaction mechanisms.[4] This guide provides a comprehensive overview of the core physical constants of various deuterated 4-bromotoluene species, alongside practical experimental context.

Molecular Properties and Key Isotopologues

Deuteration of 4-bromotoluene can occur at the aromatic ring, the methyl group, or both, leading to several common isotopologues. The level and position of deuterium incorporation define the molecule's specific properties and applications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromotoluene (Non-deuterated) | C₇H₇Br | 171.03 | 106-38-7[5][6] |

| 4-Bromotoluene (Methyl-d₃) | C₇H₄D₃Br | 174.05 | 22328-44-5[3][7] |

| 4-Bromotoluene-2,3,5,6-d₄ | C₇H₃D₄Br | 175.06 | 112484-85-2[3][8] |

| 4-Bromotoluene-d₇ | C₇D₇Br | 178.08 | 229948-67-8[4][9][10] |

Core Physical Constants: A Comparative Analysis

While deuteration does not alter the fundamental chemical reactivity, it subtly influences physical properties such as boiling point, melting point, and density due to the stronger C-D bond compared to the C-H bond and the increase in molecular mass. The following table summarizes the key physical constants for non-deuterated 4-bromotoluene, which serves as a baseline for its deuterated analogs. Data for the deuterated species are less commonly published but are expected to show slight deviations from these values.

| Physical Constant | 4-Bromotoluene (Non-deuterated) |

| Appearance | White crystalline low melting mass or clear pale yellow liquid.[2][6] |

| Melting Point | 26-29 °C[2][5] |

| Boiling Point | 184-185 °C[2][11] |

| Density | 1.39 g/mL at 25 °C[2][5] |

| Refractive Index | 1.5477 - 1.5490 at 20 °C[1][6] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene.[1][2] |

Spectroscopic Signatures of Deuteration

The primary value of deuterated compounds lies in their distinct spectroscopic properties, which are essential for their identification and use in analytical methods.

-

Mass Spectrometry (MS): The most direct consequence of deuteration is an increase in the molecular weight. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. This mass shift is readily observable in the mass spectrum, allowing for clear differentiation from the protio-analog and making it an excellent internal standard for quantitative analysis.[4] For example, the molecular ion peak for 4-bromotoluene-d₇ will appear at an m/z value approximately 7 units higher than that of non-deuterated 4-bromotoluene.[6][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a proton NMR spectrum, signals corresponding to positions where hydrogen has been replaced by deuterium will disappear. For 4-bromotoluene-d₇, the ¹H NMR spectrum would be silent. For 4-bromotoluene (Methyl-d₃), the characteristic singlet for the methyl protons would be absent, while the aromatic signals remain.[7]

-

²H NMR: Deuterium NMR can be used to confirm the presence and location of deuterium atoms.

-

¹³C NMR: The presence of deuterium also affects the ¹³C NMR spectrum. Carbon atoms bonded to deuterium exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift in their resonance compared to carbons bonded to hydrogen.[12]

-

Experimental Protocol: Synthesis of the 4-Bromotoluene Precursor

The synthesis of deuterated analogs often begins with a non-deuterated precursor. A standard and reliable method for synthesizing p-bromotoluene is the Sandmeyer reaction, starting from p-toluidine. This protocol demonstrates the foundational chemistry upon which syntheses of deuterated variants are built.[13][14]

Objective: To synthesize p-bromotoluene from p-toluidine via diazotization followed by a Sandmeyer reaction.

Materials:

-

p-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper (II) Sulfate (CuSO₄·5H₂O)

-

Copper Turnings

-

Sodium Bromide (NaBr)

-

Sodium Hydroxide (NaOH)

-

Calcium Chloride (CaCl₂)

-

Ice

Step-by-Step Methodology: [14]

-

Preparation of Cuprous Bromide (CuBr) Solution:

-

In a 5-L flask, combine 63 g of copper sulfate, 20 g of copper turnings, 154 g of sodium bromide, and 30 g of concentrated sulfuric acid in 1 L of water.

-

Reflux the mixture for 3-4 hours until the solution turns yellowish, indicating the formation of cuprous bromide. Keep this solution hot for the subsequent step.

-

-

Diazotization of p-Toluidine:

-

In a separate beaker, dissolve 107 g of p-toluidine in a solution of 196 g of concentrated sulfuric acid and 1 L of water.

-

Cool this solution to below 20°C in an ice bath.

-

Slowly add a solution of 70 g of sodium nitrite in 125 cc of water, maintaining the temperature between 15°C and 20°C. This process forms the p-toluenediazonium salt solution.

-

-

Sandmeyer Reaction:

-

Arrange the flask containing the hot cuprous bromide solution for steam distillation.

-

Heat the copper solution to boiling.

-

Simultaneously and gradually, add the prepared diazonium salt solution from a dropping funnel while passing a vigorous stream of steam through the reaction mixture. The p-bromotoluene product will co-distill with the steam.

-

-

Work-up and Purification:

-

Make the aqueous distillate alkaline with a sodium hydroxide solution.

-

Separate the organic layer containing the crude p-bromotoluene.

-

Wash the crude product once with concentrated sulfuric acid to remove colored impurities, followed by a water wash.[14]

-

Dry the product over anhydrous calcium chloride.

-

Purify the final product by distillation, collecting the fraction boiling at 183–185°C.

-

Workflow Visualization: Sandmeyer Synthesis of p-Bromotoluene

Caption: Workflow for the synthesis of p-bromotoluene via Sandmeyer reaction.

Conclusion

Deuterated 4-bromotoluene represents a class of valuable reagents for specialized applications in pharmaceutical and chemical research. Their physical constants, particularly their increased mass and unique spectroscopic signatures, are the basis for their utility as internal standards and mechanistic probes. A thorough understanding of these properties, grounded in the context of the non-deuterated parent compound, is essential for their effective application in designing robust analytical methods and conducting insightful mechanistic studies.

References

Sources

- 1. 4-Bromotoluene [nanfangchem.com]

- 2. 4-Bromotoluene | 106-38-7 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 4-Bromotoluene-d7 | 229948-67-8 [smolecule.com]

- 5. 4-Bromotoluene 98 106-38-7 [sigmaaldrich.com]

- 6. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromotoluene (Methyl D3) | C7H7Br | CID 11332751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromotoluene-2,3,5,6-D4 | C7H7Br | CID 45785161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromotoluene-d7 | CymitQuimica [cymitquimica.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-bromotoluene [stenutz.eu]

- 12. spectrabase.com [spectrabase.com]

- 13. Bromotoluene - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Isotopic Purity Analysis of 4-Bromotoluene (Methyl D3)

Introduction

In the landscape of modern pharmaceutical research and drug development, stable isotope-labeled (SIL) compounds are indispensable tools. 4-Bromotoluene (Methyl D3), the deuterated analog of 4-Bromotoluene, serves as a critical internal standard in quantitative bioanalysis by mass spectrometry, aids in mechanistic studies of drug metabolism, and is used in clinical trials to understand pharmacokinetics. The substitution of three protium atoms with deuterium in the methyl group imparts a 3-dalton mass shift, allowing for its clear differentiation from the endogenous analyte without significantly altering its chemical properties.

This technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the robust determination of the isotopic purity of 4-Bromotoluene (Methyl D3). We will delve into the core principles, provide field-proven experimental protocols, and discuss the causality behind critical experimental choices, empowering researchers, scientists, and drug development professionals to ensure the integrity of their analytical standards and the reliability of their data.

Core Principles and Analytical Strategy

The primary goal of isotopic purity analysis is to quantify the distribution of all isotopic variants (isotopologues) of the target molecule. For 4-Bromotoluene (Methyl D3), this means determining the relative abundance of the D3 species compared to the D0, D1, and D2 impurities. A multi-technique approach is often the most rigorous strategy, providing orthogonal verification of the isotopic distribution.[1] The primary analytical tools for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC).

The overall analytical workflow is a self-validating system designed to ensure accuracy and traceability from sample receipt to the final report.

Caption: General workflow for isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the site of deuterium incorporation and quantifying isotopic purity.[2] It relies on the principle that atomic nuclei with a non-zero spin, like ¹H (proton) and ²H (deuterium), will resonate at specific frequencies when placed in a strong magnetic field.

¹H NMR for Isotopic Purity

Expertise & Causality: ¹H NMR is used to quantify the amount of residual, non-deuterated material. By comparing the integral of the residual methyl proton signal (CH₂D or CHD₂) to the integral of a non-deuterated, stoichiometric reference signal on the molecule (e.g., the aromatic protons), we can calculate the extent of deuteration. The choice of a well-resolved aromatic proton signal as the internal reference is critical because its integration value is directly proportional to the total number of molecules, regardless of their deuteration state.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of 4-Bromotoluene (Methyl D3) and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better signal dispersion.

-

Pulse Program: A standard quantitative ¹H experiment (e.g., zg30).

-

Key Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds for quantitative accuracy). This ensures all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of nuclei.

-

Number of Scans (ns): ≥ 16 scans to achieve an adequate signal-to-noise ratio (S/N).

-

-

-

Data Acquisition: Acquire the spectrum.

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.

-

Integrate the residual methyl proton signal (around 2.3 ppm) and the aromatic proton signals (typically two doublets between 7.0-7.5 ppm).

-

-

Calculation of Isotopic Purity:

-

Let

be the integral of the residual methyl protons. -

Let

be the sum of the integrals of the four aromatic protons. -

The percentage of residual protons in the methyl position is:

(where n is the average number of deuterium atoms, approximated as 3 for this calculation). -

Isotopic Purity (%D) = 100% -

-

²H (Deuterium) NMR

Expertise & Causality: While ¹H NMR quantifies the absence of deuterium, ²H NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling site.[3] Although less sensitive due to the lower gyromagnetic ratio of deuterium, it provides a clean spectrum without interference from proton signals.[3] For highly deuterated compounds (>98 atom % D), ²H NMR is an excellent qualitative and semi-quantitative tool.[3]

Experimental Protocol: ²H NMR

-

Sample Preparation: Prepare a more concentrated sample, ~30-50 mg in 0.7 mL of a non-deuterated solvent (e.g., CHCl₃). Using a non-deuterated solvent is unconventional but effective here, as it eliminates the large solvent deuterium peak, providing a flat baseline.[3]

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher, equipped with a broadband probe capable of observing ²H.

-

Pulse Program: A standard quantitative ²H experiment.

-

Key Parameters:

-

Decoupling: Proton decoupling is typically applied to collapse multiplets and improve S/N.

-

Number of Scans (ns): A higher number of scans (e.g., ≥ 128) is required due to the low sensitivity of the ²H nucleus.

-

-

-

Data Acquisition & Processing: Acquire and process the spectrum. A single peak corresponding to the -CD₃ group should be observed around 2.3 ppm. The absence of other signals confirms the specific location of the deuterium labels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for determining the precise distribution of isotopologues (D0, D1, D2, D3).[1] The gas chromatograph separates the 4-Bromotoluene from any non-volatile impurities, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z).

Expertise & Causality: 4-Bromotoluene is a volatile, thermally stable compound, making it an ideal candidate for GC-MS analysis.[1] We select Electron Ionization (EI) as the ionization source due to its efficiency and the generation of a characteristic molecular ion (M⁺˙). High-resolution mass spectrometry is preferred to resolve any potential isobaric interferences.[4] The key to an accurate analysis is achieving chromatographic separation of the analyte from potential interferences and obtaining a clean mass spectrum of the molecular ion cluster.

Sources

A Comprehensive Technical Guide to 4-Bromotoluene (Methyl D3) for Advanced Research Applications

CAS Number: 22328-44-5

Abstract

This technical guide provides an in-depth overview of 4-Bromotoluene (Methyl D3), a deuterated analog of 4-bromotoluene, for researchers, scientists, and professionals in drug development. Its primary application as a stable isotope-labeled internal standard in bioanalytical studies is explored in detail. This document covers the compound's fundamental properties, a plausible synthesis pathway, and its critical role in enhancing the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A representative experimental protocol for the bioanalysis of a therapeutic drug is provided to illustrate its practical application.

Introduction: The Significance of Deuterated Internal Standards in Bioanalysis

In the landscape of pharmaceutical research and development, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. However, the inherent variability in sample preparation and the phenomenon of matrix effects can significantly impact the accuracy and precision of LC-MS/MS data.

To mitigate these challenges, the use of stable isotope-labeled internal standards (SIL-IS) is a widely adopted and regulatory-endorsed strategy.[1][2] 4-Bromotoluene (Methyl D3) serves as an exemplary SIL-IS. By incorporating a known concentration of the SIL-IS into both calibration standards and unknown samples, variations arising from extraction efficiency, injection volume, and ion suppression or enhancement can be effectively normalized.[1][3] The near-identical physicochemical properties of a deuterated standard to its non-deuterated analyte ensure that both compounds behave similarly during the analytical workflow, leading to more robust and reliable data.[3]

This guide focuses on 4-Bromotoluene (Methyl D3), providing essential technical information to facilitate its effective use in demanding research environments.

Physicochemical and Spectroscopic Properties

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 1-Bromo-4-(trideuteriomethyl)benzene | PubChem |

| Synonyms | 4-Bromotoluene-α,α,α-d3, (1-Methyl-d3)-4-bromobenzene | CDN Isotopes |

| CAS Number | 22328-44-5 | CDN Isotopes |

| Molecular Formula | C₇H₄D₃Br | PubChem |

| Molecular Weight | 174.05 g/mol | PubChem |

| Isotopic Purity | Typically ≥98 atom % D | ResolveMass Laboratories Inc. |

| Chemical Purity | ≥98% | Sigma-Aldrich |

Spectroscopic Profile

The structural integrity and isotopic enrichment of 4-Bromotoluene (Methyl D3) are confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromotoluene (Methyl D3) is characterized by the absence of a singlet peak around 2.3 ppm, which corresponds to the methyl protons in the non-deuterated 4-bromotoluene.[2] The aromatic protons will exhibit signals in the range of 7.0-7.5 ppm.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show characteristic signals for the aromatic carbons. The deuterated methyl carbon signal will be significantly diminished or appear as a multiplet with a lower intensity due to the carbon-deuterium coupling.

-

Mass Spectrometry (MS): The mass spectrum of 4-Bromotoluene (Methyl D3) will show a molecular ion peak (M+) at m/z 173/175, corresponding to the bromine isotopes, reflecting the incorporation of three deuterium atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-D stretching vibrations in the region of 2100-2250 cm⁻¹, which are absent in the spectrum of the non-deuterated compound.

Synthesis of 4-Bromotoluene (Methyl D3)

A plausible and efficient synthesis of 4-Bromotoluene (Methyl D3) involves a two-step process starting from a deuterated precursor, followed by a well-established aromatic substitution reaction.

Synthesis Pathway Overview

Caption: Synthesis of 4-Bromotoluene (Methyl D3) via diazotization and Sandmeyer reaction.

Step-by-Step Methodology

Step 1: Synthesis of p-Toluidine (Methyl D3) (Precursor)

The deuterated precursor, p-Toluidine (Methyl D3), can be synthesized via catalytic hydrogen-deuterium exchange of p-toluidine using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst.[2]

Step 2: Diazotization and Sandmeyer Reaction

-

Diazotization: p-Toluidine (Methyl D3) is dissolved in an aqueous acidic solution (e.g., HBr or HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the corresponding diazonium salt.[4][5]

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr).[5][6] The diazonium group is replaced by a bromine atom, leading to the formation of 4-Bromotoluene (Methyl D3) with the evolution of nitrogen gas.[5]

-

Purification: The product is then isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Application in Bioanalytical Methods: A Case Study

The primary utility of 4-Bromotoluene (Methyl D3) is as an internal standard in quantitative bioanalysis. While this specific molecule may not be the direct internal standard for all analytes, its properties make it a suitable surrogate or a building block for more complex deuterated standards. To illustrate its application, a detailed protocol for the quantification of the antihypertensive drug losartan in human plasma using a deuterated internal standard is presented. This protocol can be adapted for other analytes where a structurally similar deuterated standard is required.

Experimental Workflow: Quantification of Losartan in Human Plasma

Caption: A typical bioanalytical workflow for drug quantification using a deuterated internal standard.

Detailed Protocol

1. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of losartan and the deuterated internal standard (e.g., losartan-d4) in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the losartan stock solution to create working solutions for calibration curve standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the mobile phase.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma (blank, calibration standard, QC, or unknown sample), add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Losartan: Q1: 423.2 -> Q3: 207.1Losartan-d4: Q1: 427.2 -> Q3: 211.1 |

4. Data Analysis:

-

Quantify the concentration of losartan in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Safety and Handling

4-Bromotoluene (Methyl D3) should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

4-Bromotoluene (Methyl D3) is a valuable tool for researchers in the field of drug development and other areas requiring high-precision quantitative analysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays is critical for obtaining accurate and reliable data by compensating for analytical variability. This technical guide provides a comprehensive overview of its properties, synthesis, and a practical example of its application, enabling researchers to effectively integrate this compound into their analytical workflows.

References

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromotoluene (Methyl D3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Shah, I., et al. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 66, 229-236.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

4-Bromotoluene (Methyl D3) molecular weight

An In-Depth Technical Guide to 4-Bromotoluene (Methyl D3) for Advanced Research Applications

Introduction

4-Bromotoluene (Methyl D3), a stable isotope-labeled (SIL) derivative of 4-bromotoluene, is a high-purity analytical tool indispensable for modern research. The strategic replacement of three hydrogen atoms on the methyl group with deuterium isotopes imparts a specific mass shift without significantly altering the compound's chemical properties. This unique characteristic makes it an invaluable resource for researchers, scientists, and drug development professionals, particularly in applications requiring precise quantification and metabolic tracking.

Isotopic labeling is a foundational technique in fields ranging from drug metabolism and pharmacokinetics (DMPK) to environmental analysis.[1] The use of SIL compounds like 4-Bromotoluene (Methyl D3) allows for the differentiation between the labeled standard and its unlabeled, naturally occurring counterpart by mass spectrometry. This guide serves as a comprehensive technical resource, offering insights into the compound's properties, synthesis, quality control, and critical applications, grounded in the principles of analytical chemistry.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 4-Bromotoluene (Methyl D3) is fundamental to its effective application. The introduction of deuterium atoms results in a precise and predictable increase in its mass.

Core Molecular Data

The essential identifiers and properties of 4-Bromotoluene (Methyl D3) are summarized below, providing a foundational dataset for its use in experimental design and data analysis.

| Property | Value | Source |

| IUPAC Name | 1-bromo-4-(trideuteriomethyl)benzene | [2] |

| Synonyms | 4-Bromotoluene-d3, p-Bromotoluene-alpha,alpha,alpha-d3, 1-Bromo-4-(methyl-d3)benzene | [2][3][4] |

| CAS Number | 22328-44-5 | [2][3] |

| Molecular Formula | C₇H₄D₃Br | [3][4] |

| Molecular Weight | 174.05 g/mol | [2][3][4] |

| Monoisotopic Mass | 172.99194 Da | [2] |

| Typical Isotopic Enrichment | ≥99 atom % D | [4] |

Comparative Analysis: Labeled vs. Unlabeled

The primary utility of 4-Bromotoluene (Methyl D3) stems from its mass difference compared to its non-labeled analog. This mass shift is the cornerstone of its application as an internal standard in mass spectrometry-based assays.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromotoluene (Unlabeled) | C₇H₇Br | 171.03 g/mol |

| 4-Bromotoluene (Methyl D3) | C₇H₄D₃Br | 174.05 g/mol |

This +3 Dalton mass difference provides a clear and unambiguous signal separation in a mass spectrometer, allowing for precise and accurate quantification of the unlabeled analyte without isotopic interference.

Rationale for Deuteration at the Methyl Group

The choice to place the deuterium labels on the methyl group is a deliberate and strategic decision rooted in chemical principles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.

In the context of drug metabolism studies, many enzymatic reactions (e.g., those mediated by Cytochrome P450 enzymes) involve the oxidation of methyl groups. By using a methyl-deuterated compound, researchers can probe the metabolic stability of this functional group. If metabolism is slowed or altered, it indicates that the methyl group is a site of metabolic activity. Furthermore, for its use as an internal standard, the stability of the C-D bonds ensures that the label is not lost during sample preparation or analysis, a critical requirement for a trustworthy standard.

Analytical Characterization

The identity, purity, and isotopic enrichment of 4-Bromotoluene (Methyl D3) are confirmed through a combination of analytical techniques.

-

Mass Spectrometry (MS): In MS analysis, the compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two prominent peaks (M and M+2) of similar intensity. For 4-Bromotoluene (Methyl D3), this pattern will be centered at m/z 173 and 175 (for the monoisotopic mass), a clear shift from the 170/172 pattern of its unlabeled counterpart.[5] This confirms both the presence of bromine and the successful incorporation of the three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling feature in the proton NMR spectrum is the absence of the characteristic singlet peak for the methyl protons, which appears around 2.3 ppm in unlabeled 4-bromotoluene.[6][7] The aromatic proton signals will remain, confirming the integrity of the benzene ring structure.

-

¹³C NMR: In the carbon-13 NMR spectrum, the signal corresponding to the methyl carbon will appear as a multiplet (typically a septet) due to spin-spin coupling with the three deuterium nuclei (Deuterium has a nuclear spin I=1). This provides definitive evidence of deuteration at the methyl position.

-

Part 2: Synthesis and Quality Control

The production of high-purity 4-Bromotoluene (Methyl D3) requires a controlled synthetic process followed by rigorous quality assessment to ensure its suitability for sensitive analytical applications.

Synthetic Strategy Overview

A common and efficient pathway for the synthesis of 4-Bromotoluene (Methyl D3) involves the electrophilic aromatic bromination of Toluene (Methyl D3). This approach leverages commercially available deuterated starting material to introduce the bromine atom at the desired para position.

The workflow can be visualized as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromotoluene (Methyl D3) | C7H7Br | CID 11332751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. splendidlab.in [splendidlab.in]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. massbank.eu [massbank.eu]

- 6. 4-Bromotoluene(106-38-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Introduction: Understanding the Compound and the Need for Diligence

An In-Depth Technical Guide to the Safe Handling of 4-Bromotoluene and its Deuterated Isotopologue, 4-Bromotoluene (Methyl-d3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Bromotoluene and its deuterated isotopologue, 4-Bromotoluene (Methyl-d3). As a Senior Application Scientist, the following content is synthesized from authoritative safety data and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research.

4-Bromotoluene, and by extension its deuterated form 4-Bromotoluene (Methyl-d3), are valuable intermediates in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex molecules. The introduction of deuterium in the methyl group of 4-Bromotoluene (Methyl-d3) serves as a powerful tool in mechanistic studies and as a metabolic tracer in drug discovery. While essential for scientific advancement, these compounds are not without their hazards. A thorough understanding of their properties and adherence to strict safety protocols are paramount. This guide is designed to provide the necessary framework for the safe and effective use of these reagents in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the chemical and physical properties of the substance. The properties of 4-Bromotoluene are well-documented. For 4-Bromotoluene (Methyl-d3), while extensive physical property data is less common, it is scientifically reasonable to assume they are very similar to the non-deuterated form.

| Property | 4-Bromotoluene | 4-Bromotoluene (Methyl-d3) |

| Molecular Formula | C₇H₇Br | C₇H₄D₃Br |

| Molecular Weight | 171.04 g/mol | 174.06 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 184-185 °C (363-365 °F) | Similar to 4-Bromotoluene |

| Melting Point | -2.5 °C (27.5 °F) | Similar to 4-Bromotoluene |

| Flash Point | 79 °C (174 °F) - closed cup | Similar to 4-Bromotoluene |

| Density | 1.39 g/cm³ at 25 °C (77 °F) | Similar to 4-Bromotoluene |

| Solubility in Water | Insoluble | Insoluble |

Hazard Identification and Toxicological Profile

4-Bromotoluene is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.

-

Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Chronic Toxicity: The long-term health effects of chronic exposure have not been fully investigated. As with many halogenated aromatic compounds, it is prudent to minimize exposure.

-

Environmental Hazards: It is expected to be toxic to aquatic life with long-lasting effects. Releases to the environment should be avoided.

The toxicological properties of 4-Bromotoluene (Methyl-d3) have not been thoroughly investigated. In the absence of specific data, it should be handled with the same precautions as the non-deuterated compound.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential for the safe handling of 4-Bromotoluene.

Engineering Controls

-

Fume Hood: All work with 4-Bromotoluene and its deuterated analog must be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors. The fume hood should have a tested and certified face velocity.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility data for 4-Bromotoluene. Change gloves frequently and immediately if they become contaminated.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: If a fume hood is not available or if there is a potential for exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling and Storage Procedures

Adherence to a standardized workflow for handling 4-Bromotoluene is crucial for minimizing risks.

General Handling Workflow

Caption: General workflow for handling 4-Bromotoluene.

Storage

-

Container: Store in the original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Workflow

Caption: Emergency response workflow for spills or personal exposure.

Specific First-Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 4-Bromotoluene or its deuterated analog must be treated as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

4-Bromotoluene and 4-Bromotoluene (Methyl-d3) are valuable reagents in scientific research. However, their potential hazards necessitate a culture of safety and strict adherence to established protocols. By understanding the chemical properties, implementing robust exposure controls, and being prepared for emergencies, researchers can handle these compounds safely and effectively.

References

The Researcher's Guide to 4-Bromotoluene (Methyl D3): Sourcing, Application, and Quality Control in High-Precision Analyses

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within pharmaceutical and biomedical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) has become the gold standard for achieving reliable quantification, especially in complex biological matrices. Among these, deuterated compounds play a pivotal role. This guide provides a comprehensive technical overview of 4-Bromotoluene (Methyl D3), a valuable deuterated internal standard, covering its suppliers, pricing, the scientific principles underpinning its use, and practical, field-proven protocols for its application and quality control.

The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards are Essential

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS measurements can be compromised by several factors, including matrix effects, variations in sample preparation, and instrumental drift.[2] To mitigate these variabilities, the technique of Isotope Dilution Mass Spectrometry (IDMS) is employed.[3]

IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte—in this case, 4-Bromotoluene (Methyl D3)—to the sample at the earliest stage of analysis.[3] This deuterated standard is chemically identical to the non-deuterated analyte of interest, 4-Bromotoluene. Consequently, it behaves in a nearly identical manner during sample extraction, chromatography, and ionization.[1] Any loss of the analyte during sample processing is mirrored by a proportional loss of the deuterated internal standard. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.[1] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or signal suppression.

The following diagram illustrates the fundamental principle of how a deuterated internal standard corrects for analytical variability:

Caption: Workflow illustrating how deuterated internal standards correct for analytical variability.

Supplier and Pricing Landscape for 4-Bromotoluene (Methyl D3)

Sourcing high-quality deuterated standards is a critical first step for any quantitative study. Several reputable chemical suppliers offer 4-Bromotoluene (Methyl D3). The table below provides a comparative overview of prominent suppliers and their list prices, which can vary based on quantity and current stock levels. It is always recommended to request a formal quote for the most up-to-date pricing and availability.

| Supplier | Product Number | Available Quantities | List Price (USD) | Purity/Isotopic Enrichment |

| CDN Isotopes | D-8011 | 0.25 g, 0.5 g | $252.00 (0.25g), $409.00 (0.5g) | 99 atom % D[4] |

| AK Scientific, Inc. | 7000CS | 100mg, 250mg, 1g, 5g | $302 (100mg), $542 (250mg), $1007 (1g), $2735 (5g) | Min. 95% Purity[5] |

| Oakwood Chemical | 043261 | 100mg, 250mg, 1g, 5g | Inquire for pricing | 98% Purity |

| LGC Standards | TRC-B688237 | 10mg | Inquire for pricing | Not specified |

Disclaimer: Prices are subject to change and were retrieved from publicly available information. Researchers should contact the suppliers directly for current pricing and to request a Certificate of Analysis.

Quality Assessment of 4-Bromotoluene (Methyl D3): A Self-Validating System

Ensuring the identity, purity, and isotopic enrichment of the deuterated standard is a cornerstone of trustworthy results. A comprehensive Certificate of Analysis (CoA) is the first line of defense. However, in-house verification provides the highest level of confidence.

Interpreting the Certificate of Analysis (CoA)

A reliable CoA for a deuterated standard should include the following information:

-

Compound Identification: Full chemical name, CAS number, and molecular formula.

-

Lot Number: For traceability.

-

Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally recommended.

-

Isotopic Enrichment: The percentage of deuterium incorporation, often expressed as "atom % D". For use as an internal standard, an isotopic enrichment of ≥98% is desirable to minimize signal contribution from the unlabeled isotopologue.

-

Analytical Data: Reference to the analytical methods used for characterization (e.g., ¹H-NMR, Mass Spectrometry).

In-House Verification: NMR and Mass Spectrometry

For rigorous scientific studies, particularly in regulated environments, in-house verification of the deuterated standard is often necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (Proton NMR): This is a powerful tool to confirm the position of deuteration and assess the degree of isotopic enrichment. In the case of 4-Bromotoluene (Methyl D3), the signal corresponding to the methyl protons (typically a singlet around 2.3 ppm in the non-deuterated form) should be significantly diminished or absent. The integration of the remaining aromatic proton signals relative to any residual methyl proton signal can be used to calculate the extent of deuteration.[6][7]

-

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation at the expected chemical shift.[7]

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method to confirm both the chemical purity and the isotopic enrichment of 4-Bromotoluene (Methyl D3). The mass spectrum will show the molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the deuterated compound (C₇H₄D₃Br). The isotopic distribution of the molecular ion cluster can be compared to the theoretical distribution to confirm the level of deuteration.[8][9][10]

Experimental Protocol: A Step-by-Step Workflow for Quantitative Analysis

The following is a generalized, yet detailed, protocol for the use of 4-Bromotoluene (Methyl D3) as an internal standard in a typical bioanalytical workflow for the quantification of a small molecule analyte in a biological matrix (e.g., plasma). This protocol is a composite based on established methodologies for sample preparation and LC-MS/MS analysis.[1][2]

Materials and Reagents

-

Analyte: Certified reference material of the non-deuterated compound of interest.

-

Internal Standard: 4-Bromotoluene (Methyl D3) of known purity and isotopic enrichment.

-

Biological Matrix: Drug-free plasma for the preparation of calibrators and quality control samples.

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

-

Acids/Bases: Formic acid or ammonium hydroxide for mobile phase modification.

-

Extraction Reagents: Protein precipitation agent (e.g., acetonitrile with 1% formic acid) or liquid-liquid extraction solvents (e.g., ethyl acetate).

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of the analyte and 4-Bromotoluene (Methyl D3) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Working Internal Standard Solution: Prepare a working solution of 4-Bromotoluene (Methyl D3) at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent for spiking.

Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the working internal standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to each sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

The following diagram outlines this experimental workflow:

Caption: A typical bioanalytical workflow using a deuterated internal standard.

LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to resolve the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and 4-Bromotoluene (Methyl D3).

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard in all samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthetic Considerations for 4-Bromotoluene (Methyl D3)

While researchers will typically purchase this deuterated standard, understanding its synthesis provides valuable context. The non-deuterated 4-Bromotoluene is commonly synthesized from p-toluidine via a Sandmeyer reaction.[11] The synthesis of the deuterated analog would involve using a deuterated starting material. A plausible synthetic route would involve the deuteration of the methyl group of a suitable precursor, followed by the introduction of the bromine atom.

The following diagram illustrates a conceptual synthetic pathway:

Caption: Conceptual synthetic pathways for 4-Bromotoluene and its deuterated analog.

Conclusion

4-Bromotoluene (Methyl D3) is a valuable tool for researchers requiring high-precision quantitative analysis. Its use as a deuterated internal standard within an Isotope Dilution Mass Spectrometry workflow provides a robust system for correcting analytical variability, thereby ensuring the accuracy and reliability of experimental data. By carefully selecting a reputable supplier, understanding how to assess the quality of the standard, and implementing a validated experimental protocol, researchers can confidently leverage the power of this deuterated compound to advance their scientific discoveries.

References

- Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry.

- Lee, H., & Lee, Y. (1992). Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. American Journal of Physiology-Endocrinology and Metabolism, 263(3), E584-E596.

- Domínguez, G., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(10), 1075-1083.

- BenchChem. (2025).

- BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. (2019).

- BenchChem. (2025).

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide.

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromotoluene (Methyl D3). PubChem Compound Database. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.).

- Beaudry, F., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

- Chromatography Forum. (2013). Internal standard in LC-MS/MS.

- Agilent. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 4-Bromotoluene. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 22328-44-5 4-Bromotoluene (Methyl D3) AKSci 7000CS [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

The Scientific Imperative for Deuteration in OLEDs

An In-depth Technical Guide: Leveraging 4-Bromotoluene (Methyl-d3) for Next-Generation OLED Materials

Abstract: The operational lifetime of Organic Light-Emitting Diodes (OLEDs), particularly for blue emitters, remains a critical bottleneck for the display and solid-state lighting industries. Material degradation via bond dissociation under electrical stress is a primary failure mechanism. A proven strategy to enhance material stability is the selective replacement of hydrogen with deuterium, leveraging the kinetic isotope effect (KIE). This guide provides a technical deep-dive into the application of 4-Bromotoluene (Methyl-d3) as a pivotal building block for synthesizing robust OLED host and emitter materials. We will explore the scientific rationale, detailed synthetic protocols, characterization methodologies, and the ultimate impact on device performance, providing researchers and material scientists with a comprehensive framework for developing longer-lasting, high-efficiency OLEDs.

The stability of organic materials in an OLED device is intrinsically linked to the strength of their covalent bonds. Under operational conditions—involving charge injection, transport, and exciton formation—materials are subjected to significant electrical and thermal stress. This energy can induce the cleavage of weak bonds, particularly aliphatic and aromatic carbon-hydrogen (C-H) bonds, leading to the formation of reactive radical species. These species can subsequently attack other molecules, creating non-emissive species or charge traps that degrade device efficiency and shorten its operational lifetime[1][2].

The core principle behind deuteration is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a higher vibrational energy than a corresponding C-H bond due to the greater mass of the deuterium nucleus (one proton and one neutron)[3]. Consequently, more energy is required to break a C-D bond. By strategically replacing labile C-H bonds with C-D bonds at chemically vulnerable sites within an OLED molecule, we can effectively "armor" the material against common degradation pathways[4]. This enhancement in molecular stability translates directly to devices with significantly longer operational lifetimes, with some studies reporting improvements of up to eight-fold[1][5]. The blue phosphorescent OLEDs (PhOLEDs), which operate at higher energies, particularly benefit from this stabilization strategy[6][7][8][9][10].

4-Bromotoluene (Methyl-d3): A Strategic Precursor

4-Bromotoluene (Methyl-d3), with the chemical structure 1-bromo-4-(trideuteriomethyl)benzene, is an ideal starting material for synthesizing advanced OLED components. Its utility stems from two key features:

-

The Bromine Moiety: The bromine atom serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings[11][12]. These reactions are foundational in modern organic electronics for constructing complex π-conjugated systems that form the backbone of host, transport, and emissive materials[13].

-

The Deuterated Methyl Group (CD3): The benzylic protons on a standard toluene molecule are particularly susceptible to abstraction. Replacing them with deuterium provides a significant stability enhancement at a common point of molecular vulnerability without altering the core electronic properties of the aromatic ring.

Core Physicochemical Properties

A summary of the key properties of 4-Bromotoluene (Methyl-d3) is provided below.

| Property | Value | Reference |

| IUPAC Name | 1-bromo-4-(trideuteriomethyl)benzene | [14][15] |

| Molecular Formula | C₇H₄D₃Br | [14][16] |

| Molecular Weight | ~174.05 g/mol | [14][16] |

| CAS Number | 22328-44-5 | [14][17] |

| Appearance | Colorless to light yellow liquid | - |

| Isotopic Enrichment | Typically ≥99 atom % D | [18] |

Synthesis of Deuterated OLED Materials

The most prevalent method for incorporating the 4-tolyl-d3 moiety into larger OLED molecules is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organohalide (4-Bromotoluene (Methyl-d3)) and an organoboron species (e.g., a phenylboronic acid)[12][19].

Synthetic Workflow: Suzuki-Miyaura Coupling

The general workflow involves reacting 4-Bromotoluene (Methyl-d3) with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the modular construction of bi-aryl structures, which are common motifs in OLED host materials and ligands for phosphorescent emitters.

Caption: Synthetic workflow for OLED materials via Suzuki coupling.

Experimental Protocol: Synthesis of a generic 4-(Methyl-d3)-biphenyl derivative

This protocol outlines a representative Suzuki coupling reaction. Note: This is a generalized procedure and must be adapted based on the specific substrate. All work should be performed in a fume hood with appropriate personal protective equipment.

-

Reagent Preparation:

-

To an oven-dried 100 mL Schlenk flask, add aryl boronic acid (1.0 eq.), 4-Bromotoluene (Methyl-d3) (1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

-

Inert Atmosphere:

-

Seal the flask with a septum.

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent Addition and Reaction:

-

Through the septum, add a degassed solvent mixture, for example, a 4:1 mixture of Toluene and Water (volume determined by desired concentration, e.g., 0.2 M).

-

Lower the flask into an oil bath and heat the reaction mixture to reflux (typically 90-110 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel to yield the final, pure deuterated product.

-

Characterization and Validation